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Compound of Interest

Compound Name:
4-Butoxy-3-

methylbenzenesulfonamide

Cat. No.: B1170741

Get Quote

Executive Summary
This guide details the process chemistry and engineering protocols for the scalable

manufacturing of 4-Butoxy-3-methylbenzenesulfonamide (CAS: 854635-09-9). This

compound serves as a critical sulfonyl-core building block in the synthesis of next-generation

agrochemicals and pharmaceutical intermediates.

The protocol moves beyond bench-scale synthesis, focusing on Process Mass Intensity (PMI)

reduction, thermal safety, and impurity control. We utilize a convergent three-step route starting

from the commodity chemical o-cresol, selected for its high atom economy and regioselective

reliability.

Retrosynthetic Analysis & Route Selection
To ensure scalability, we reject pathways involving expensive palladium-catalyzed couplings

(e.g., Buchwald-Hartwig amination of aryl halides) in favor of classic Electrophilic Aromatic

Substitution (EAS).
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The target molecule contains three functional groups on a benzene core:

Sulfonamide (-SO₂NH₂) at position 1.[1]

Methyl (-CH₃) at position 3.[2]

Butoxy (-O-nBu) at position 4.

Regiochemical Control: The n-butoxy group is a strong ortho/para director. The methyl group is

a weak ortho/para director. In the precursor 1-butoxy-2-methylbenzene, the position para to the

strong alkoxy donor (Position 4 relative to the ether) is sterically accessible and electronically

activated. This allows for highly selective chlorosulfonation without the need for blocking

groups.

Selected Route:

O-Alkylation:o-Cresol

1-Butoxy-2-methylbenzene.

Chlorosulfonation: 1-Butoxy-2-methylbenzene

4-Butoxy-3-methylbenzenesulfonyl chloride.

Ammonolysis: Sulfonyl Chloride

4-Butoxy-3-methylbenzenesulfonamide.

o-Cresol
(2-Methylphenol)

Step 1: O-Alkylation
(+ n-BuBr, Base) 1-Butoxy-2-methylbenzene Step 2: Chlorosulfonation

(+ ClSO3H)
Sulfonyl Chloride

Intermediate
Step 3: Ammonolysis

(+ NH3)
4-Butoxy-3-methyl-

benzenesulfonamide
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Figure 1: Linear synthetic pathway designed for high regioselectivity and atom economy.

Detailed Experimental Protocols
Step 1: O-Alkylation of o-Cresol
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Objective: Synthesize 1-butoxy-2-methylbenzene via Williamson Ether Synthesis. Critical

Quality Attribute (CQA): Conversion >98% to minimize phenol carryover (which causes side

reactions in Step 2).

Reagents:

o-Cresol (1.0 equiv)

1-Bromobutane (1.1 equiv)

Potassium Carbonate (

), anhydrous (1.5 equiv)

Solvent: Acetone or Methyl Ethyl Ketone (MEK) for scale.

Protocol:

Charge a glass-lined reactor with o-cresol and MEK (5 vol).

Add

powder under agitation.

Heat the slurry to reflux (

C).

Dose 1-Bromobutane slowly over 1 hour. Note: Alkyl bromides are lachrymators; ensure

closed-system transfer.

Reflux for 8–12 hours. Monitor by GC-MS until o-cresol < 0.5%.

Workup: Cool to

C. Filter off inorganic salts (

).

Concentrate the filtrate to remove solvent.
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Distillation: Vacuum distill the crude oil (approx. 110–115°C at 10 mmHg) to obtain a clear,

colorless liquid.

Step 2: Chlorosulfonation (Safety Critical)
Objective: Electrophilic substitution to install the sulfonyl chloride motif. Safety Warning:

Reaction releases copious HCl gas. Requires a caustic scrubber. Highly exothermic.

Reagents:

1-Butoxy-2-methylbenzene (1.0 equiv)

Chlorosulfonic acid (

) (4.0 equiv)

Solvent: Dichloromethane (DCM) (Optional, but recommended for heat management on

scale).

Protocol:

Charge

(4.0 equiv) into a dry, cryogenically cooled reactor (

C).

Dissolve 1-butoxy-2-methylbenzene in DCM (2 vol) in a separate feed vessel.

Addition: Slowly add the substrate solution to the acid, maintaining internal temperature

C.

Mechanism:[2][3] The first equivalent forms the sulfonic acid; subsequent equivalents

convert it to the sulfonyl chloride.

Age: After addition, warm slowly to

C and stir for 2 hours.
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Quench (Inverse Addition):

Prepare a mixture of ice/water (10 vol) in a separate vessel.

Slowly pour the reaction mass onto the ice with vigorous stirring. Caution: Violent

exotherm.

Extraction: Separate the organic layer (DCM). Wash with cold water (

), then cold 5%

(to remove residual acid).

Drying: Dry over

or via azeotropic distillation.

Storage: Use immediately in Step 3. Sulfonyl chlorides are hydrolytically unstable.

Step 3: Ammonolysis
Objective: Convert sulfonyl chloride to sulfonamide.

Reagents:

Sulfonyl Chloride solution (from Step 2)

Ammonium Hydroxide (

aq) (5.0 equiv) or Anhydrous Ammonia gas.

Protocol:

Charge Ammonium Hydroxide into a reactor and cool to

C.

Addition: Add the DCM solution of sulfonyl chloride slowly.

Reaction: Stir at
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C for 1 hour, then warm to room temperature.

Workup:

Distill off DCM (solvent swap) to precipitate the product in water.

Filter the white solid.

Wash with water until pH is neutral.

Recrystallization: Dissolve crude solid in hot Ethanol/Water (80:20). Cool slowly to

C to crystallize.

Drying: Vacuum oven at

C.

Process Engineering & Controls
Impurity Fate Mapping
Understanding side-reactions is vital for regulatory compliance.

Impurity Type Origin Control Strategy

Regioisomer
Sulfonation at C6 (ortho to

methyl)

Steric hindrance of C6 usually

prevents this; confirm via

NMR. Keep temp < 10°C.

Sulfonic Acid
Incomplete chlorination or

hydrolysis

Ensure excess

; Avoid moisture during

quench; Removed by

bicarbonate wash.

Sulfone Dimer
Reaction of Sulfonyl Chloride

with Arene

Keep substrate concentration

low (dilution) and excess acid

high.
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Process Flow Diagram (PFD)

Raw Materials:
o-Cresol, BuBr, Base

Reactor 1:
Alkylation (Reflux)

Distillation Unit:
Purification of Ether

Reactor 2:
Chlorosulfonation

(-5°C, Glass-Lined)

Scrubber:
HCl/SOx Neutralization

Off-gas

Reactor 3:
Ammonolysis

Intermediate Transfer

Centrifuge/Dryer:
Isolation

Click to download full resolution via product page

Figure 2: Process flow diagram highlighting critical unit operations and waste streams.

Analytical Validation
Identity & Purity Specification:
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HPLC: >99.0% Area (C18 Column, ACN/Water gradient).

1H NMR (DMSO-d6):

0.93 (t, 3H, -CH3 butyl)

1.45 (m, 2H)

1.75 (m, 2H)

2.20 (s, 3H, Ar-CH3)

4.05 (t, 2H, -OCH2-)

7.10 (d, 1H, Ar-H ortho to OBu)

7.20 (s, 2H, -SO2NH2, exchangeable)

7.60-7.70 (m, 2H, Ar-H ortho to SO2)
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Compound Data

PubChem CID 23434689 (4-Butoxy-3-methylbenzenesulfonamide). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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